PMPMEase-IN L-28 is classified as a sulfonyl fluoride derivative. Its synthesis typically involves the reaction of farnesyl chloride with thioethanesulfonic acid under controlled conditions. This compound is recognized for its specific interaction with the active site of PMPMEase, leading to high affinity and specificity as an inhibitor. The compound has been studied extensively for its potential therapeutic applications, particularly in oncology .
The synthesis of PMPMEase-IN L-28 involves several chemical steps starting from readily available precursors. A common synthetic route includes:
Alternative synthetic routes have been explored to optimize efficiency and scalability for research and therapeutic applications .
PMPMEase-IN L-28 exhibits a unique molecular structure that allows it to effectively interact with PMPMEase. The structure features a farnesyl moiety that enhances its binding affinity to the enzyme's active site. The molecular weight of PMPMEase-IN L-28 is approximately 295.4 g/mol, and its chemical formula is C₁₃H₁₉O₂S.
PMPMEase-IN L-28 acts primarily through irreversible inhibition of PMPMEase. The mechanism involves the formation of a stable adduct between L-28 and a serine residue in the active site of PMPMEase, thereby preventing the enzyme from hydrolyzing its substrate. Kinetic studies have shown that L-28 exhibits pseudo-first-order kinetics with a significantly higher rate constant compared to other inhibitors like phenylmethylsulfonyl fluoride (PMSF), indicating its effectiveness in outcompeting substrates for binding .
The mechanism by which PMPMEase-IN L-28 exerts its effects involves several key processes:
PMPMEase-IN L-28 possesses several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and potential applications in drug development .
PMPMEase-IN L-28 has several applications in biomedical research:
Polyisoprenylation is an essential post-translational modification that enables membrane association and functional activation of monomeric G-proteins (e.g., Ras, Rho, Rac) through covalent attachment of farnesyl (C15) or geranylgeranyl (C20) isoprenoids to C-terminal cysteine residues [3] [8]. This pathway features a chemically reversible terminal step catalyzed by two opposing enzymes: Polyisoprenylated Protein Methyl Transferase (PPMTase) methylates the α-carboxyl group of prenylated cysteine, while Polyisoprenylated Methylated Protein Methyl Esterase (PMPMEase) hydrolyzes this methyl ester bond [3]. The methylation-demethylation cycle regulates:
PMPMEase (EC 3.1.1.1), identified as human carboxylesterase 1 (hCE1), contains a hydrophobic active site pocket that selectively accommodates polyisoprenylated substrates over non-prenylated analogs [3] [4]. This specificity positions PMPMEase as a critical regulator of oncogenic G-protein function.
Enzyme | Function | Catalytic Mechanism |
---|---|---|
Farnesyltransferase | Attaches 15-carbon farnesyl isoprenoid | Thioether formation |
PPMTase | Methylates prenylated C-terminal cysteine | SAM-dependent methylation |
PMPMEase | Hydrolyzes methyl ester bond | Serine hydrolase mechanism |
PMPMEase belongs to the serine hydrolase superfamily, utilizing a catalytic triad (Ser-His-Asp) for ester bond hydrolysis [3] [4]. Structural studies reveal its distinctive hydrophobic substrate-binding tunnel that preferentially interacts with polyisoprenyl moieties, enabling selective recognition of polyisoprenylated proteins over conventional esterase substrates [3] [4]. This domain architecture explains:
PMPMEase-IN L-28 (2-trans,trans-farnesylthioethanesulfonyl fluoride; CID 44232544) exemplifies structure-guided inhibitor design [1] [3]. Its farnesyl moiety mimics natural substrates, enhancing binding affinity through hydrophobic interactions within the active site. Kinetic analyses demonstrate L-28 achieves >300-fold greater inhibitory efficiency (k~obs~/[I] = 2000 M⁻¹s⁻¹) compared to non-prenylated phenylmethylsulfonyl fluoride (PMSF; 6 M⁻¹s⁻¹) [3].
Inhibitor | Structure | k~obs~/[I] (M⁻¹s⁻¹) | Relative Potency |
---|---|---|---|
PMSF | Benzyl | 6 | 1x |
L-50 | S-Phenyl | 180 | 30x |
L-28 | S-trans,trans-Farnesyl | 2000 | 333x |
L-23 | S-trans-Geranyl | 4100 | 683x |
PMPMEase is significantly overexpressed across diverse malignancies, establishing it as a cancer biomarker and therapeutic target:
Oncogenic consequences of PMPMEase hyperactivity include:
PMPMEase-IN L-28 exerts potent anticancer effects by:
Mechanistically, L-28-treated cancer cells show depletion of membrane-associated Ras and RhoA, confirming target engagement [6]. The compound's selectivity is evidenced by minimal cytotoxicity in normal lung fibroblasts (WI-38) at concentrations effective against cancer cells [2].
Table 3: PMPMEase Expression and L-28 Efficacy in Human Cancers
Cancer Type | PMPMEase Expression (Mean Score ± SEM) | L-28 EC~50~ (μM) | Key Cellular Effects |
---|---|---|---|
Lung adenocarcinoma | 311.7 ± 9.8* | 8.5 (A549) | Actin disruption, inhibited migration |
Prostate (castration-resistant) | 9.8-fold increase vs. normal | 1.8-4.6 | Apoptosis induction, G-protein depletion |
Colorectal adenocarcinoma | 294.8 ± 7.8* | 22.0 (Caco-2) | Cell cycle arrest, RhoA inactivation |
Normal tissue reference: 91.7-118.8 |
Table 4: Chemical Compounds Mentioned
Compound Name | Chemical Structure | Biological Target |
---|---|---|
PMPMEase-IN L-28 | C~17~H~29~FO~2~S~2~ | PMPMEase |
Curcumin | C~21~H~20~O~6~ | PMPMEase (K~i~=0.3 μM) |
L-23 | C~12~H~21~FO~2~S~2~ | PMPMEase |
PMSF | C~7~H~7~FO~2~S~ | Serine hydrolases |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7